N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Physicochemical profiling Membrane permeability

Kinase screening programs require structurally authenticated probes with defined SAR. Generic pyrazolo[1,5-a]pyrimidine substitutions risk assay-incompatible property shifts. • Unique 3-(4-F-Ph)/5-Me/7-N-Bn substitution pattern occupying underrepresented chemical space • ¹⁹F NMR handle enables ligand-observed target engagement assays • Computed logD 3.32, TPSA 30.55 Ų predicts high passive permeability for cell-based screens Supplied with batch documentation.

Molecular Formula C20H17FN4
Molecular Weight 332.4 g/mol
Cat. No. B6043276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H17FN4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H17FN4/c1-14-11-19(22-12-15-5-3-2-4-6-15)25-20(24-14)18(13-23-25)16-7-9-17(21)10-8-16/h2-11,13,22H,12H2,1H3
InChIKeyYKUISZTZWQZJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Procurement and Research Baseline


N-Benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031598-65-8; ChemDiv Compound ID D463-0076) is a trisubstituted pyrazolo[1,5-a]pyrimidin-7-amine screening compound with a molecular formula of C₂₀H₁₇FN₄ and a molecular weight of 332.38 g/mol. The core pyrazolo[1,5-a]pyrimidin-7-amine scaffold has been extensively characterized as a privileged kinase inhibitory chemotype, particularly against cyclin-dependent kinases (CDKs), with properly substituted analogs demonstrating potent CDK2 inhibition and oral bioavailability in xenograft models [1]. This specific compound features a 4-fluorophenyl group at position 3, a methyl group at position 5, and an N-benzyl substituent at the 7-position amine—a substitution pattern that distinguishes it from the more commonly explored 6-aryl or 7-aryl analogs prevalent in the patent and primary literature. Its computed physicochemical profile includes a logP of 4.19, logD of 3.32, a polar surface area of 30.55 Ų, and an aqueous solubility (logSw) of −4.26, consistent with a lipophilic, membrane-permeable small molecule suitable for cell-based screening campaigns .

Why N-Benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic In-Class Analogs


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold displays pronounced structure–activity relationship (SAR) discontinuity across substitution positions, meaning that in-class compounds with different substitution patterns exhibit divergent kinase selectivity profiles, potency ranges, and pharmacokinetic behaviors. In the seminal CDK2 inhibitor series described by Paruch et al., the nature of the 7-position amine substituent (N-benzyl vs. N-aryl vs. N-alkyl) dramatically altered both biochemical potency and oral bioavailability, with N-benzyl analogs showing a distinct selectivity window relative to N-aryl counterparts [1]. Furthermore, the 3-position aryl group—here a 4-fluorophenyl—modulates kinase hinge-region binding and influences off-target kinase engagement in ways that cannot be predicted from 3-phenyl or 3-heteroaryl congeners [2]. Generic substitution with an uncharacterized pyrazolo[1,5-a]pyrimidin-7-amine from the same compound library risks losing the specific substitution-defined property constellation (lipophilicity, hydrogen-bonding capacity, steric occupancy) that determines assay performance in a given screening context. The absence of publicly available direct biological data for this specific compound makes empirical substitution particularly hazardous; only head-to-head testing under identical assay conditions can validate functional equivalence [3].

Quantitative Differentiation Evidence for N-Benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Physicochemical Differentiation: logP and logD vs. Closest Structural Analogs

The target compound exhibits a computed logP of 4.19 and logD (pH 7.4) of 3.32, placing it in the upper lipophilicity range among pyrazolo[1,5-a]pyrimidin-7-amine screening compounds . By comparison, the des-fluoro analog N-benzyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (estimated logP ≈ 3.65 based on Hansch π substitution) shows approximately 0.54 log units lower lipophilicity due to the absence of the fluorine atom, which contributes a Hansch π value of approximately +0.14 and also alters electronic distribution across the 3-aryl ring [1]. This logP differential translates to an approximately 3.5-fold difference in octanol–water partition coefficient, which in cell-based assays can produce measurably distinct intracellular compound accumulation and apparent potency.

Lipophilicity Physicochemical profiling Membrane permeability

Polar Surface Area Benchmarking for Membrane Permeability Prediction

The target compound possesses a computed topological polar surface area (TPSA) of 30.55 Ų . This value falls well below the established threshold of 60 Ų for predicted good oral absorption and below 90 Ų for predicted blood–brain barrier penetration (Veber and Egan rules) [1]. By comparison, the 7-(pyridin-2-ylmethyl)amino congener 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine—a representative antimycobacterial series compound—has a substantially higher TPSA of approximately 51–55 Ų due to the additional pyridine nitrogen, placing it closer to the 60 Ų oral absorption ceiling and potentially reducing passive membrane flux [2]. The 20–25 Ų TPSA advantage of the target compound predicts superior passive membrane permeability, which may translate to higher intracellular exposure in cell-based phenotypic screens.

Membrane permeability CNS penetration Oral absorption

7-Position N-Benzyl Substituent: Selectivity Implications vs. N-Aryl Congeners

In the structure–activity relationship elucidated by Paruch et al. (2007), pyrazolo[1,5-a]pyrimidin-7-amines bearing N-benzyl substituents at the 7-position displayed a distinct kinase selectivity profile compared to compounds with N-aryl (e.g., N-phenyl) substitution at the same position [1]. The N-benzyl group introduces a flexible methylene spacer between the pyrazolo[1,5-a]pyrimidine core and the phenyl ring, allowing the pendant phenyl to adopt conformations that access different regions of the kinase ATP-binding pocket compared to the more rigid, directly conjugated N-aryl analogs. This conformational flexibility was associated with reduced off-target activity against certain kinase panel members in the Schering-Plough CDK inhibitor program. The target compound specifically combines this N-benzyl feature with a 4-fluorophenyl at position 3, a combination not exemplified in the primary Paruch et al. publication, representing an unexplored region of the patent SAR space with potentially unique selectivity [2].

Kinase selectivity CDK2 inhibition Substituent effects

3-(4-Fluorophenyl) Motif: COX-2 Selectivity Precedent vs. 3-Aryl Variants

The 3-(4-fluorophenyl) substituent of the target compound has independent pharmacological precedent in the pyrazolo[1,5-a]pyrimidine class. In a systematic COX-2 inhibitor SAR study, the compound 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) emerged as one of the most potent and selective COX-2 inhibitors in the series, with the 4-fluoro substituent contributing to both potency enhancement and COX-2/COX-1 selectivity optimization compared to 3-phenyl, 3-(4-chlorophenyl), and 3-(4-methoxyphenyl) congeners [1]. While the target compound operates in a different pharmacological context (kinase vs. COX inhibition), the 4-fluorophenyl group at position 3 is established as a favorable pharmacophoric element within the scaffold that can enhance target engagement through both hydrophobic and electronic effects. The para-fluoro substitution provides a balance of electronegativity (−I effect) and modest size (van der Waals radius intermediate between H and Cl) that is not replicable by other 4-substituted phenyl analogs [2].

COX-2 inhibition Fluorine substitution Selectivity engineering

Aqueous Solubility and Hydrogen-Bonding Profile Relative to Drug-Like Space

The target compound has a computed aqueous solubility (logSw) of −4.26, corresponding to approximately 1.8 × 10⁻⁵ mol/L (~6 μg/mL) at saturation . This places it in the moderately soluble range typical of lipophilic screening compounds. By comparison, the unsubstituted core scaffold 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2, MW 148.17) has a substantially higher aqueous solubility (estimated logSw ≈ −1.5 to −2.0) due to its lower molecular weight and absence of hydrophobic aryl substituents . The target compound features only 2 hydrogen-bond acceptors and 1 hydrogen-bond donor, compared to 4 acceptors and 2 donors for the core scaffold, reflecting reduced aqueous solvation capacity. This solubility–lipophilicity profile makes the compound suitable for DMSO-solubilized screening library formats at typical concentrations (10 mM stock) while requiring attention to potential precipitation in aqueous assay buffers at higher testing concentrations [1].

Aqueous solubility Hydrogen bonding Drug-likeness

Recommended Research and Industrial Application Scenarios for N-Benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Inhibitor Screening Library Diversification

Based on the established CDK2 inhibitory activity of closely related pyrazolo[1,5-a]pyrimidin-7-amines with N-benzyl substitution [1], this compound is best deployed as a diversity element in kinase-focused screening libraries. Its unique combination of 4-fluorophenyl (position 3), methyl (position 5), and N-benzyl (position 7) substituents occupies a distinct region of chemical space within the pyrazolo[1,5-a]pyrimidine kinase inhibitor pharmacophore that is underrepresented in commercial libraries. Procurement for kinase panel screening—particularly against CDK family members (CDK1, CDK2, CDK5, CDK7, CDK9) and lipid kinases (PI3K, mTOR)—is supported by the patent literature claiming this scaffold for these target classes [2].

Cell-Based Phenotypic Screening with Permeability-Dependent Readouts

The compound's computed physicochemical profile—logD 3.32 and TPSA 30.55 Ų —predicts high passive membrane permeability, making it suitable for cell-based phenotypic assays where intracellular target engagement is required. Its low polar surface area (well below the 60 Ų oral absorption threshold and 90 Ų CNS penetration threshold) suggests that observed activity in cell-based screens is unlikely to be confounded by permeability-limited false negatives, a common pitfall with more polar pyrazolo[1,5-a]pyrimidine analogs bearing heteroaryl N-substituents [3].

Structure–Activity Relationship Expansion Around 3-Aryl and 7-Amino Substituents

For medicinal chemistry teams engaged in pyrazolo[1,5-a]pyrimidine lead optimization, this compound serves as a key SAR probe. The 4-fluorophenyl at position 3 incorporates a fluorine atom that can be monitored by ¹⁹F NMR in protein-binding and metabolism studies, while the N-benzyl group provides a synthetically tractable handle for further derivatization (e.g., benzyl deprotection to the primary amine, or electrophilic aromatic substitution on the benzyl phenyl ring) [4]. The 5-methyl group is the optimal substituent at this position for CDK2 potency according to Paruch et al. (2007) [1], making this compound a credible starting point for focused analog generation.

Positive Control for Fluorinated Analog Biochemical Assays

The para-fluorophenyl substituent provides a distinctive ¹⁹F NMR spectroscopic handle absent in non-fluorinated analogs. In biochemical assay development, this enables the compound to serve as a fluorine-labeled probe for ¹⁹F-based ligand-observed NMR screening (e.g., ¹⁹F T₂-filter or CPMG experiments) to validate target engagement or to compete with a fluorinated tracer ligand [4]. Procurement for this purpose is justified over non-fluorinated pyrazolo[1,5-a]pyrimidin-7-amines lacking this spectroscopic utility.

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